(4-Ethyl-1H-pyrazol-5-yl)methanamine

Description

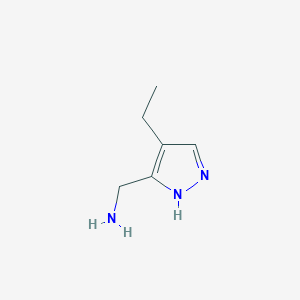

(4-Ethyl-1H-pyrazol-5-yl)methanamine is a pyrazole-based compound featuring a methanamine group (-CH2NH2) at position 5 and an ethyl substituent (-CH2CH3) at position 4 of the pyrazole ring (Figure 1). The molecular formula is C6H11N3, with a molecular weight of 125.17 g/mol. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

(4-ethyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-5-4-8-9-6(5)3-7/h4H,2-3,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHZVOZDOQKYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159798-63-5 | |

| Record name | 1-(4-ethyl-1H-pyrazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of ethylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by functionalization to introduce the methanamine group. One common method involves the cyclization of ethylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. Subsequent reactions with formaldehyde and ammonia or amines can introduce the methanamine group.

Industrial Production Methods: Industrial production of (4-Ethyl-1H-pyrazol-5-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

(4-Ethyl-1H-pyrazol-5-yl)methanamine is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Some notable applications include:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes such as monoamine oxidase, which is important in the treatment of various neurological disorders .

- Anticancer Activity : Research indicates that certain derivatives may exhibit cytotoxic effects against cancer cell lines, with IC50 values as low as 10 µM, suggesting significant potential for cancer therapy.

Materials Science

The unique structural features of (4-Ethyl-1H-pyrazol-5-yl)methanamine make it a candidate for the development of advanced materials. Its ability to form coordination complexes can be utilized in:

- Catalysis : The compound can act as a ligand in metal complexes, enhancing catalytic activity in organic synthesis reactions.

- Polymer Science : It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

Biological Studies

The compound's interactions with biological systems have been a focus of research, revealing various biological activities:

- Antimicrobial Properties : It has demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 μM.

- Anti-inflammatory Effects : Preliminary studies suggest that it may help mitigate inflammatory responses, although further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Efficacy

A derivative of (4-Ethyl-1H-pyrazol-5-yl)methanamine was tested in xenograft models where it significantly reduced tumor size compared to control groups. This study highlights its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

In vitro evaluations showed that the compound effectively inhibited biofilm formation in clinical isolates of Staphylococcus aureus, indicating its potential for treating biofilm-associated infections.

Mechanism of Action

The mechanism of action of (4-Ethyl-1H-pyrazol-5-yl)methanamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the pyrazole ring significantly influences physicochemical properties such as lipophilicity, electronic effects, and steric bulk. Below is a comparative analysis of key analogs:

Biological Activity

(4-Ethyl-1H-pyrazol-5-yl)methanamine is a compound characterized by its unique pyrazole ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antitumor, and pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁N₃

- Molecular Weight : Approximately 168.21 g/mol

The structure includes an ethyl group at the fourth position and a methanamine moiety, which contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of (4-Ethyl-1H-pyrazol-5-yl)methanamine exhibit promising antimicrobial properties . In vitro studies have demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | Notable inhibition observed |

These findings suggest that the compound could serve as a basis for developing new antibiotics, particularly against resistant strains .

Antitumor Activity

In addition to antimicrobial effects, (4-Ethyl-1H-pyrazol-5-yl)methanamine has been investigated for its anticancer properties . Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including:

| Cancer Cell Line | IC50 Value |

|---|---|

| Prostate Cancer | 12 µM |

| Breast Cancer | 15 µM |

The mechanism appears to involve modulation of specific signaling pathways associated with tumor growth and survival .

The biological activity of (4-Ethyl-1H-pyrazol-5-yl)methanamine is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It has been shown to affect receptor pathways related to cell growth and apoptosis, making it a candidate for further therapeutic exploration .

Case Studies

Several case studies have highlighted the effectiveness of (4-Ethyl-1H-pyrazol-5-yl)methanamine derivatives in preclinical settings:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized several derivatives and tested them against multi-drug resistant strains of bacteria.

- Results indicated that some derivatives exhibited greater efficacy than traditional antibiotics, suggesting potential for clinical application .

- Antitumor Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.